Cas no 1235202-51-3 (2-(2-methylphenoxy)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}acetamide)

2-(2-Methylphenoxy)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}acetamide is a synthetic organic compound featuring a phenoxyacetamide core linked to a pyrimidinyl-substituted piperidine moiety. This structure confers potential pharmacological relevance, particularly in targeting receptor or enzyme interactions due to its dual aromatic and heterocyclic components. The compound's design combines a methylphenoxy group for lipophilicity with a pyrimidinylpiperidine segment, which may enhance binding affinity and selectivity. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. The presence of both hydrogen bond acceptors and donors suggests utility in drug discovery, particularly for central nervous system or kinase-targeted applications.
2-(2-methylphenoxy)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}acetamide structure
1235202-51-3 structure
商品名:2-(2-methylphenoxy)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}acetamide
CAS番号:1235202-51-3
MF:C19H24N4O2
メガワット:340.419464111328
CID:6156650
PubChem ID:49687743

2-(2-methylphenoxy)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}acetamide 化学的及び物理的性質

名前と識別子

    • 2-(2-methylphenoxy)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}acetamide
    • AKOS024491857
    • 2-(2-methylphenoxy)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide
    • 2-(2-methylphenoxy)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}acetamide
    • N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide
    • 1235202-51-3
    • F5033-2343
    • VU0631103-1
    • インチ: 1S/C19H24N4O2/c1-15-5-2-3-6-17(15)25-14-18(24)22-13-16-7-11-23(12-8-16)19-20-9-4-10-21-19/h2-6,9-10,16H,7-8,11-14H2,1H3,(H,22,24)
    • InChIKey: NPTOOVNORHNAQJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(COC1C=CC=CC=1C)NCC1CCN(C2N=CC=CN=2)CC1

計算された属性

  • せいみつぶんしりょう: 340.18992602g/mol
  • どういたいしつりょう: 340.18992602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 406
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 67.4Ų

2-(2-methylphenoxy)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5033-2343-10μmol
2-(2-methylphenoxy)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}acetamide
1235202-51-3
10μmol
$103.5 2023-09-10
Life Chemicals
F5033-2343-4mg
2-(2-methylphenoxy)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}acetamide
1235202-51-3
4mg
$99.0 2023-09-10
Life Chemicals
F5033-2343-2mg
2-(2-methylphenoxy)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}acetamide
1235202-51-3
2mg
$88.5 2023-09-10
Life Chemicals
F5033-2343-20mg
2-(2-methylphenoxy)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}acetamide
1235202-51-3
20mg
$148.5 2023-09-10
Life Chemicals
F5033-2343-1mg
2-(2-methylphenoxy)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}acetamide
1235202-51-3
1mg
$81.0 2023-09-10
Life Chemicals
F5033-2343-40mg
2-(2-methylphenoxy)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}acetamide
1235202-51-3
40mg
$210.0 2023-09-10
Life Chemicals
F5033-2343-20μmol
2-(2-methylphenoxy)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}acetamide
1235202-51-3
20μmol
$118.5 2023-09-10
Life Chemicals
F5033-2343-10mg
2-(2-methylphenoxy)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}acetamide
1235202-51-3
10mg
$118.5 2023-09-10
Life Chemicals
F5033-2343-25mg
2-(2-methylphenoxy)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}acetamide
1235202-51-3
25mg
$163.5 2023-09-10
Life Chemicals
F5033-2343-75mg
2-(2-methylphenoxy)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}acetamide
1235202-51-3
75mg
$312.0 2023-09-10

2-(2-methylphenoxy)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}acetamide 関連文献

2-(2-methylphenoxy)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}acetamideに関する追加情報

Recent Advances in the Study of 2-(2-methylphenoxy)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}acetamide (CAS: 1235202-51-3)

2-(2-methylphenoxy)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}acetamide (CAS: 1235202-51-3) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have focused on its potential therapeutic applications, particularly in the modulation of specific biological pathways. This research brief aims to summarize the latest findings regarding its pharmacological properties, mechanisms of action, and potential clinical applications.

The compound has been identified as a potent modulator of certain receptor systems, with a particular emphasis on its interaction with central nervous system (CNS) targets. Recent in vitro and in vivo studies have demonstrated its high affinity and selectivity, suggesting its potential as a lead compound for the development of novel therapeutics. The structural features of 2-(2-methylphenoxy)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}acetamide, including the pyrimidine and piperidine moieties, are believed to contribute to its unique binding properties.

One of the key findings from recent research is the compound's ability to modulate neurotransmitter release, which has implications for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Studies utilizing advanced techniques such as X-ray crystallography and molecular docking have provided insights into the precise interactions between the compound and its target receptors, offering a foundation for further optimization.

In addition to its CNS applications, 2-(2-methylphenoxy)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}acetamide has shown promise in oncology research. Preliminary data indicate that it may inhibit the proliferation of certain cancer cell lines by interfering with critical signaling pathways. These findings are supported by both in vitro assays and animal models, although further studies are needed to elucidate the full scope of its anticancer potential.

The pharmacokinetic profile of the compound has also been a focus of recent investigations. Studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) properties, revealing favorable characteristics such as good oral bioavailability and a manageable half-life. These properties enhance its suitability for further development as a therapeutic agent.

Despite these promising results, challenges remain in the development of 2-(2-methylphenoxy)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}acetamide. Issues such as potential off-target effects and the need for improved formulation strategies must be addressed in future research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to play a crucial role in overcoming these hurdles.

In conclusion, 2-(2-methylphenoxy)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}acetamide represents a compelling area of research in chemical biology and drug discovery. Its unique structural and pharmacological properties offer multiple avenues for therapeutic development, particularly in neurology and oncology. Continued investigation into its mechanisms and applications will be essential for translating these findings into clinical benefits.

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